molecular formula C14H16N2O2 B8465000 5-(4-Methoxybenzyl)-2,6-dimethylpyrimidin-4-ol CAS No. 27032-79-7

5-(4-Methoxybenzyl)-2,6-dimethylpyrimidin-4-ol

Cat. No. B8465000
CAS RN: 27032-79-7
M. Wt: 244.29 g/mol
InChI Key: ATSDRPHPOYDFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271153B2

Procedure details

A suspension of methyl acetoacetate (3.2 mL) 4-methoxy-benzyl chloride (4.1 mL), lithium bromide (2.6 g) and diisopropylethylamine (5.2 mL) in tetrahydrofuran (60 mL) was heated under reflux for 15 hours. After the reaction mixture was cooled to room temperature, saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was extracted with diethyl ether. The organic layer was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give methyl 2-(4-methoxybenzyl)acetoacetate. To a suspension of acetoamidine hydrochloride (2.0 g) in methanol (60 mL) was added sodium methoxide (28% solution in methanol, 2.6 mL), and the mixture was stirred for 5 minutes at room temperature. To the reaction mixture was added a solution of methyl 2-(4-methoxy-benzyl)acetoacetate in methanol (6 mL), and the mixture was stirred for 48 hours at room temperature. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. To the residue was added ethyl acetate, and the resulting precipitated crystals were collected by filtration and dried to give 5-(4-methoxybenzyl)-2,6-dimethyl-3H-pyrimidin-4-one (0.54 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
methyl 2-(4-methoxy-benzyl)acetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:5])(=[NH:4])[CH3:3].C[O-].[Na+].[CH3:9][O:10][C:11]1[CH:25]=[CH:24][C:14]([CH2:15][CH:16]([C:21]([CH3:23])=O)[C:17](OC)=[O:18])=[CH:13][CH:12]=1.O>CO>[CH3:9][O:10][C:11]1[CH:25]=[CH:24][C:14]([CH2:15][C:16]2[C:17](=[O:18])[NH:4][C:2]([CH3:3])=[N:5][C:21]=2[CH3:23])=[CH:13][CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
methyl 2-(4-methoxy-benzyl)acetoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CC(C(=O)OC)C(=O)C)C=C1
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 48 hours at room temperature
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ethyl acetate
CUSTOM
Type
CUSTOM
Details
the resulting precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=CC=C(CC=2C(NC(=NC2C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.